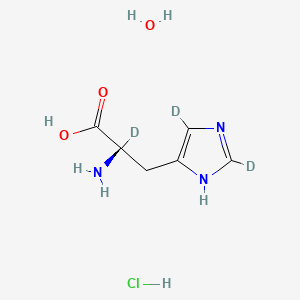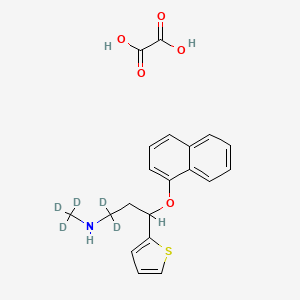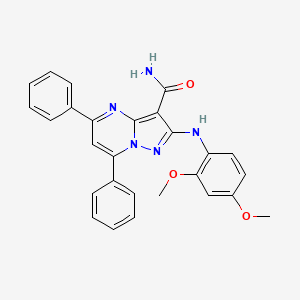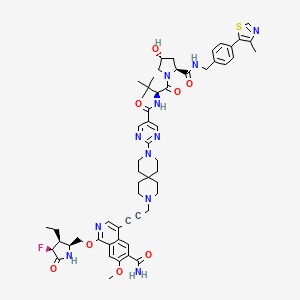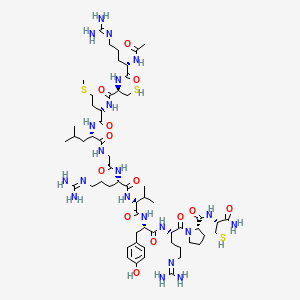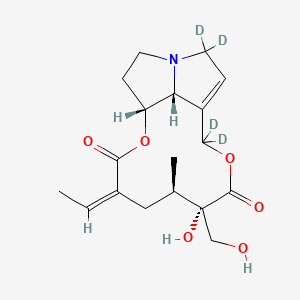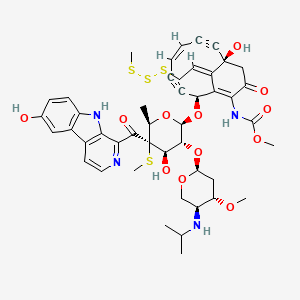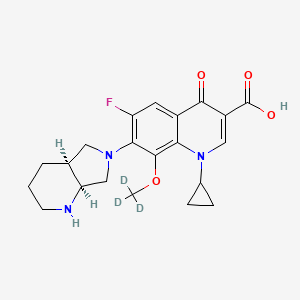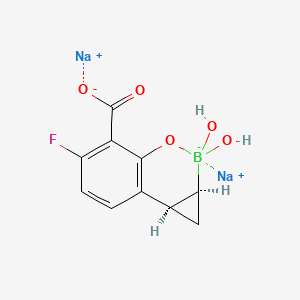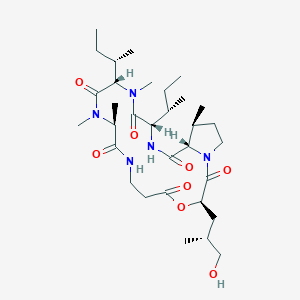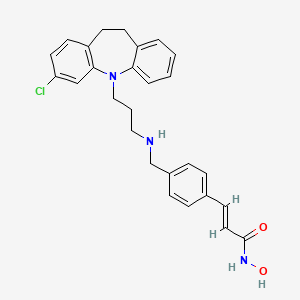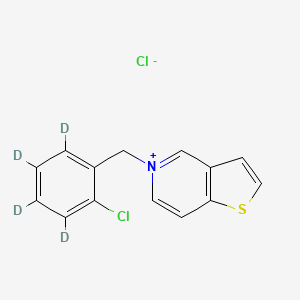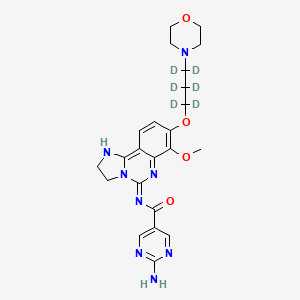
Copanlisib-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copanlisib-d6 is a deuterated form of Copanlisib, a highly selective and potent intravenous pan-class I phosphoinositide 3-kinase inhibitor. It is primarily used in the treatment of relapsed follicular lymphoma and other indolent lymphomas. The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and resistance to metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copanlisib-d6 involves the incorporation of deuterium atoms into the molecular structure of Copanlisib. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The key steps typically involve:
Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium atoms in the presence of deuterated solvents.
Deuterated Reagents: Using deuterated reagents such as deuterated acids or bases to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the deuterium exchange reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Copanlisib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can occur, leading to the formation of reduced metabolites.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions include various metabolites that are studied to understand the drug’s pharmacokinetics and metabolic pathways.
Applications De Recherche Scientifique
Copanlisib-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Copanlisib.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Copanlisib.
Drug Interaction Studies: Used to study potential drug-drug interactions and their effects on the pharmacokinetics of Copanlisib.
Biological Research: Employed in biological studies to understand the drug’s mechanism of action and its effects on various cellular pathways.
Mécanisme D'action
Copanlisib-d6, like Copanlisib, inhibits the phosphatidylinositol-3-kinase pathway, which is involved in cell proliferation and survival. The compound preferentially targets the alpha and delta isoforms of phosphatidylinositol-3-kinase, leading to the inhibition of downstream signaling pathways. This results in the induction of apoptosis and inhibition of cell proliferation in malignant B cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Idelalisib: Another phosphatidylinositol-3-kinase inhibitor with selectivity for the delta isoform.
Duvelisib: Inhibits both the delta and gamma isoforms of phosphatidylinositol-3-kinase.
Alpelisib: Selectively inhibits the alpha isoform of phosphatidylinositol-3-kinase.
Uniqueness
Copanlisib-d6 is unique due to its deuterated form, which provides increased stability and resistance to metabolic degradation. This makes it particularly useful in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated forms.
Propriétés
Formule moléculaire |
C23H28N8O4 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2-amino-N-[8-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i2D2,6D2,10D2 |
Clé InChI |
MWYDSXOGIBMAET-AOPCVUNISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C3=NC(=NC(=O)C4=CN=C(N=C4)N)N5CCNC5=C3C=C2)OC |
SMILES canonique |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


